molecular formula C9H9N3O B8051438 3-hydrazinylidene-1-methylindol-2-one

3-hydrazinylidene-1-methylindol-2-one

Cat. No.: B8051438
M. Wt: 175.19 g/mol
InChI Key: WEJSLWMWNXETNI-UHFFFAOYSA-N
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Description

3-Hydrazinylidene-1-methylindol-2-one is a heterocyclic compound featuring an indole core substituted with a hydrazinylidene group at position 3 and a methyl group at position 1. Its molecular framework combines the aromatic indole system with a hydrazone moiety, making it a versatile scaffold for chemical modifications and biological applications. The compound’s synthesis typically involves condensation reactions between indole derivatives and hydrazine precursors under reflux conditions, often catalyzed by acids such as p-toluenesulfonic acid . Characterization methods include IR, NMR (¹H and ¹³C), and mass spectrometry, which confirm structural features like the hydrazone linkage (C=N–NH–) and regiochemistry .

Properties

IUPAC Name

3-hydrazinylidene-1-methylindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJSLWMWNXETNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NN)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=NN)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one typically involves the reaction of 1-methyl-1,3-dihydro-indol-2-one with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one is widely used in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in substituents on the indole core or hydrazone moiety, influencing electronic and steric properties. Key examples include:

Compound Name Substituents/Modifications Key Structural Differences Reference
3-(1-(1H-Indol-3-yl)ethylidene)hydrazono)indolin-2-one Ethylidene group at position 3 Bulkier substituent reduces planarity
Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate Ester and carbonyl groups appended to hydrazone Enhanced lipophilicity
3-M-Tolylimino-1,3-dihydro-indol-2-one Imino (NH) instead of hydrazinylidene (N–NH–) Altered hydrogen-bonding capacity
3-Benzylidene-6-chloroindolin-2-one Benzylidene and chloro substituents Increased electronegativity and steric bulk

Physicochemical Properties

Differences in solubility, melting points, and spectroscopic signatures arise from substituent variations:

  • Solubility : The target compound’s methyl group (position 1) and hydrazone moiety likely confer moderate polarity, making it soluble in polar aprotic solvents (e.g., DMSO). In contrast, ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, favoring organic solvents like chloroform .
  • Melting Points: Hydrazinylidene derivatives (e.g., compound 8 in ) melt at 220–250°C due to strong intermolecular hydrogen bonding, whereas imino analogs (e.g., ) show lower melting points (~180°C) due to reduced polarity .
  • Spectroscopy : The ¹H NMR of 3-hydrazinylidene-1-methylindol-2-one would show a singlet for the methyl group (~δ 3.2 ppm) and a broad peak for the hydrazone NH (~δ 10–12 ppm). In comparison, carbonyl-containing analogs (e.g., ) exhibit downfield shifts for carbonyl carbons (~δ 170 ppm in ¹³C NMR) .

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